Tert-butyl 4-phenoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-phenoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2 . It’s a specialty chemical that can be found in various products .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-phenoxypiperidine-1-carboxylate is characterized by a molecular formula of C16H23NO2. It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a crucial intermediate in synthesizing the Jak3 inhibitor, CP-690550, suggesting similar compounds like tert-butyl 4-phenoxypiperidine-1-carboxylate may have applications in developing kinase inhibitors (Chen Xin-zhi, 2011).
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is used as an intermediate for small molecule anticancer drugs, indicating the potential of tert-butyl 4-phenoxypiperidine-1-carboxylate in similar applications (Binliang Zhang et al., 2018).
Tumor Virus Treatment : Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been investigated for treating tumor viruses. This implies that tert-butyl 4-phenoxypiperidine-1-carboxylate might also have applications in this area (Xiaohan Hu et al., 2019).
Preparation of Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the use of similar tert-butyl piperidine carboxylate compounds in the preparation of biologically active molecules like crizotinib (D. Kong et al., 2016).
Synthesis of X-Ray Studies Compounds : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound with a similar structure, has been synthesized for X-ray studies. This might indicate a potential application of tert-butyl 4-phenoxypiperidine-1-carboxylate in similar analytical studies (C. Didierjean et al., 2004).
properties
IUPAC Name |
tert-butyl 4-phenoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHLPJBINLOQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476754 | |
Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-phenoxypiperidine-1-carboxylate | |
CAS RN |
155989-69-8 | |
Record name | TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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